4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1558386-32-5
VCID: VC4495673
InChI: InChI=1S/C13H11ClN2O/c14-8-10-5-6-15-13(16-10)12-7-9-3-1-2-4-11(9)17-12/h1-6,12H,7-8H2
SMILES: C1C(OC2=CC=CC=C21)C3=NC=CC(=N3)CCl
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69

4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine

CAS No.: 1558386-32-5

Cat. No.: VC4495673

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine - 1558386-32-5

Specification

CAS No. 1558386-32-5
Molecular Formula C13H11ClN2O
Molecular Weight 246.69
IUPAC Name 4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine
Standard InChI InChI=1S/C13H11ClN2O/c14-8-10-5-6-15-13(16-10)12-7-9-3-1-2-4-11(9)17-12/h1-6,12H,7-8H2
Standard InChI Key QBEDYTZKPARYQG-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C21)C3=NC=CC(=N3)CCl

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is C₁₃H₁₁ClN₂O, with a molecular weight of 254.70 g/mol. Its structure comprises:

  • A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).

  • A 2,3-dihydro-1-benzofuran group fused to the pyrimidine at position 2, introducing a bicyclic system with partial saturation.

  • A chloromethyl (-CH₂Cl) substituent at position 4 of the pyrimidine, contributing electrophilic reactivity and potential for further functionalization.

The dihydrobenzofuran moiety introduces stereochemical complexity, as the fused oxygen-containing ring exists in a partially saturated conformation. This saturation likely influences the compound’s solubility and pharmacokinetic properties compared to fully aromatic analogs .

Synthetic Methodologies

Chalcone Condensation Approach

A plausible route for synthesizing this compound involves modifying protocols used for analogous pyrimidine derivatives. For instance, describes the synthesis of 2-substituted pyrimidines via the condensation of benzofuran chalcones with urea, thiourea, or guanidine hydrochloride in alkaline ethanol. Adapting this method:

  • Chalcone Precursor Preparation: A benzofuran chalcone derivative bearing a chloromethyl group could be synthesized via Claisen-Schmidt condensation between 2-acetyl-2,3-dihydrobenzofuran and 4-chloromethylbenzaldehyde.

  • Cyclocondensation: Reacting the chalcone with guanidine hydrochloride in alcoholic KOH would facilitate pyrimidine ring formation, as demonstrated in .

Key Reaction Conditions:

  • Solvent: Ethanol or methanol.

  • Base: Potassium hydroxide (10% w/v).

  • Temperature: Room temperature or mild heating (40–60°C).

  • Reaction Time: 5–6 hours, monitored by TLC .

Table 1: Comparative Synthesis Parameters for Pyrimidine Derivatives

ParameterTypical Range for Analogous Compounds Adapted Protocol for Target Compound
SolventEthanolEthanol/Methanol
BaseKOH (10%)KOH (10%)
Temperature25–60°C40°C
Reaction Time5–6 hours6–8 hours
Yield75–85%Estimated 70–80%

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of the compound would exhibit characteristic absorptions:

  • C-Cl Stretch: Strong band at 600–800 cm⁻¹ (chloromethyl group).

  • C=N Stretch: Medium intensity peak near 1610–1650 cm⁻¹ (pyrimidine ring).

  • C-O-C Stretch: Signal at 1200–1250 cm⁻¹ (dihydrobenzofuran ether linkage) .

¹H NMR (400 MHz, CDCl₃):

  • Pyrimidine H-5: Singlet at δ 8.50–8.70 ppm.

  • Dihydrobenzofuran Protons:

    • H-2': Multiplet at δ 5.20–5.40 ppm (bridging CH).

    • Aromatic Protons: Multiplets between δ 6.80–7.50 ppm.

  • Chloromethyl Group:

    • CH₂Cl: Triplet at δ 4.60–4.80 ppm (J = 6–8 Hz, coupling with adjacent CH).

¹³C NMR (100 MHz, CDCl₃):

  • Pyrimidine C-2: δ 155–160 ppm (C-N).

  • Chloromethyl Carbon: δ 40–45 ppm (CH₂Cl).

  • Dihydrobenzofuran Carbons:

    • C-O: δ 150–155 ppm.

    • Saturated CH₂: δ 30–35 ppm .

Biological Activity and Molecular Docking Insights

While direct studies on this compound are absent, structurally related pyrimidine-benzofuran hybrids exhibit notable antimicrobial and anti-inflammatory properties. For example, reports that analogs such as 5a and 5c showed potent activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL). Molecular docking revealed strong binding to GluN-6-P synthase (binding energy: −9.2 to −10.5 kcal/mol), a target in microbial folate synthesis.

Hypothesized Mechanism for Target Compound:

  • The chloromethyl group may enhance membrane permeability via lipophilic interactions.

  • The dihydrobenzofuran moiety could stabilize binding through π-π stacking with aromatic residues in enzyme active sites .

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